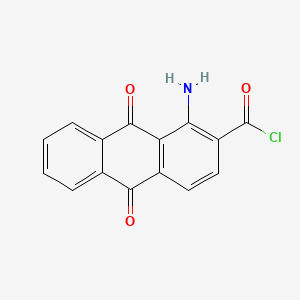

1-Aminoanthraquinone-2-carbonyl chloride

Description

Properties

CAS No. |

6470-88-8 |

|---|---|

Molecular Formula |

C15H8ClNO3 |

Molecular Weight |

285.68 g/mol |

IUPAC Name |

1-amino-9,10-dioxoanthracene-2-carbonyl chloride |

InChI |

InChI=1S/C15H8ClNO3/c16-15(20)10-6-5-9-11(12(10)17)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,17H2 |

InChI Key |

BIZVHVKTTCPVPP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |

Other CAS No. |

6470-88-8 |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility of 1-Aminoanthraquinone-2-carbonyl chloride in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-aminoanthraquinone-2-carbonyl chloride, a key intermediate in the synthesis of specialized dyes and pharmacologically active molecules. While direct quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes information from related anthraquinone derivatives and the known chemical behavior of acyl chlorides to provide a robust predictive framework for its solubility in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for solubility determination to facilitate experimental design and execution.

Introduction: The Significance of a Reactive Intermediate

1-Aminoanthraquinone-2-carbonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive acyl chloride group appended to the 1-aminoanthraquinone core, makes it a versatile building block for the creation of a diverse range of derivatives. The anthraquinone scaffold itself is a well-established pharmacophore and chromophore, and the ability to introduce various functionalities via the acyl chloride handle opens avenues for the development of novel materials and therapeutics.

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved to participate in chemical reactions.

-

Purification and Crystallization: Isolating the compound and its derivatives in a pure form.

-

Formulation and Delivery: In downstream applications, particularly in drug development, solubility directly impacts bioavailability.

This guide will navigate the theoretical underpinnings of its solubility, provide a qualitative solubility profile based on available data for analogous compounds, and equip the reader with reliable methods for empirical solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Key features of 1-aminoanthraquinone-2-carbonyl chloride that dictate its behavior in different solvents include:

-

Large Aromatic System: The rigid, polycyclic anthraquinone core is inherently hydrophobic and lends itself to π-π stacking interactions. This suggests good solubility in aromatic solvents.

-

Polar Groups: The presence of the amino (-NH₂) and carbonyl (-C=O) groups introduces polarity and the potential for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors.

-

Reactive Acyl Chloride: The acyl chloride group (-COCl) is highly electrophilic and will react with protic solvents such as water and alcohols. This reactivity is a crucial consideration when selecting a solvent.

Based on these features, a "like dissolves like" principle would predict that 1-aminoanthraquinone-2-carbonyl chloride will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group.

Predicted Solubility Profile of 1-Aminoanthraquinone-2-carbonyl chloride

Direct, quantitative solubility data for 1-aminoanthraquinone-2-carbonyl chloride is scarce. However, by examining the solubility of its precursor, 1-aminoanthraquinone-2-carboxylic acid, and considering the general solubility of aromatic acyl chlorides, we can construct a predictive solubility table.

It is crucial to note that this information is inferred and should be empirically verified.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile | High to Moderate | These solvents possess high dielectric constants and can solvate the polar regions of the molecule without reacting with the acyl chloride. They are excellent choices for conducting reactions. |

| Aromatic | Toluene, Benzene, Nitrobenzene | Moderate | The aromatic nature of these solvents allows for favorable π-π interactions with the anthraquinone core. The solubility of the related carboxylic acid in boiling nitrobenzene suggests good solubility at elevated temperatures[1]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These are good general solvents for many organic compounds and are likely to dissolve 1-aminoanthraquinone-2-carbonyl chloride. Their use in syntheses of related compounds supports this prediction[2]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slight to Moderate | The related carboxylic acid shows slight solubility in ether[1]. THF may offer slightly better solubility due to its higher polarity. |

| Polar Protic | Water, Alcohols (Methanol, Ethanol), Acetic Acid | Reactive (Insoluble) | Acyl chlorides react with protic solvents. These solvents are unsuitable for dissolving the compound without chemical modification. The reaction with water will form the corresponding carboxylic acid, and with alcohols will form esters[3]. |

| Nonpolar Aliphatic | Hexane, Ligroin | Insoluble | The high polarity and crystalline nature of the compound make it unlikely to dissolve in nonpolar aliphatic solvents. The carboxylic acid precursor is insoluble in ligroin[1]. |

Experimental Determination of Solubility: A Practical Guide

Given the lack of definitive public data, experimental determination of solubility is essential. The following section provides a detailed protocol for a standard shake-flask method, which is a reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess of the solid solute with the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Diagram of the Shake-Flask Solubility Determination Workflow:

Sources

A Methodological Guide to Determining the Thermal Stability and Melting Point of Novel Anthraquinone Derivatives: A Case Study Approach

Introduction: The Imperative of Thermal Characterization in Drug Development

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is contingent on a rigorous understanding of its physicochemical properties. Among the most critical of these are thermal stability and melting point. These parameters dictate everything from purification and processing conditions to formulation strategies and long-term storage stability. For active pharmaceutical ingredients (APIs) and their intermediates, thermal decomposition can lead to a loss of potency, the emergence of impurities, and significant safety concerns.

We will detail the principles and experimental protocols for two cornerstone analytical techniques: Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition pathways. To provide a practical context, we will use the well-characterized precursor, 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS No. 82-24-6) , which has a reported melting point of approximately 295-296°C, as an illustrative analogue[2].

Core Principles: A Self-Validating Approach to Thermal Analysis

The accurate characterization of a compound requires a logical synthesis of data from complementary techniques. DSC and TGA, when used in tandem, provide a self-validating system for understanding a material's behavior upon heating.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining melting points, glass transitions, and other phase changes. An endothermic peak on a DSC thermogram typically represents the melting process.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperatures at which a material decomposes or loses volatile components (e.g., solvents, water).

By comparing the results, a scientist can distinguish between a true melt (an endothermic event in DSC with no corresponding mass loss in TGA) and a decomposition event that occurs at or near the melting temperature (an event registered by both DSC and TGA).

Experimental Workflow for Melting Point Determination via DSC

The primary objective of this workflow is to precisely determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus) of a sample like 1-Aminoanthraquinone-2-carbonyl chloride.

Causality in Experimental Design

The choice of parameters is critical for obtaining high-quality, reproducible data.

-

Sample Mass (1-3 mg): A small sample mass minimizes thermal gradients within the sample, leading to sharper, more defined melting peaks.

-

Heating Rate (5-10°C/min): A moderate heating rate provides a good balance between resolution and experimental run time. Faster rates can broaden peaks and shift them to higher temperatures, while slower rates can reduce sensitivity[3].

-

Inert Atmosphere (Nitrogen): An inert gas purge is essential to prevent oxidative degradation of the sample upon heating, ensuring that the observed thermal event is a true phase transition and not a chemical reaction with air.

Step-by-Step DSC Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Tin) according to manufacturer guidelines.

-

Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dry sample into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to contain any potential off-gassing and ensure uniform heat transfer. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature at least 25°C below the expected melting point (for our analogue, a start at 250°C is appropriate).

-

Ramp the temperature at a rate of 10°C/min to a final temperature well above the melting event (e.g., 320°C).

-

Cool the cell back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event. The area under the peak is integrated to calculate the enthalpy of fusion.

Visualizing the DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Experimental Workflow for Thermal Stability Assessment via TGA

This protocol is designed to determine the onset temperature of decomposition (Tonset) and characterize the mass loss profile of the compound.

Causality in Experimental Design

-

Sample Mass (5-10 mg): A slightly larger mass than in DSC is used to ensure that mass loss events are significant enough for accurate detection by the microbalance.

-

Heating Rate (10°C/min): This rate is standard for survey scans, providing a good overview of the decomposition profile without sacrificing too much resolution.

-

Atmosphere (Nitrogen vs. Air): Running the experiment under both an inert (N2) and an oxidative (air) atmosphere provides critical insights. A significant difference in the decomposition profile indicates that the material is susceptible to oxidation.

Step-by-Step TGA Protocol

-

Instrument Preparation: Ensure the TGA microbalance is tared and the furnace is clean.

-

Sample Preparation: Weigh 5-10 mg of the sample directly into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the balance mechanism within the TGA furnace.

-

Atmosphere Control: Begin purging the furnace with the desired gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. Allow the atmosphere to stabilize.

-

Thermal Program:

-

Equilibrate at a low starting temperature (e.g., 30°C).

-

Ramp the temperature at 10°C/min to a high final temperature where decomposition is complete (e.g., 600-800°C).

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Calculate the first derivative of the mass loss curve (DTG curve). The peaks in the DTG curve correspond to the points of maximum decomposition rate.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Quantify the percentage of mass lost at each decomposition step.

-

Visualizing the TGA Workflow

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Synthesis and Interpretation

The ultimate goal is to build a complete thermal profile of the compound. The data obtained from the DSC and TGA experiments should be summarized for a clear, comparative analysis.

Table 1: Hypothetical Thermal Analysis Data Summary

| Parameter | Method | Value | Observations |

| Melting Point (Tonset) | DSC | ~295 °C | Sharp endotherm observed. |

| Enthalpy of Fusion (ΔHfus) | DSC | (Value) J/g | Indicates energy required for melting. |

| Decomposition (Tonset) | TGA (N2) | >300 °C | No significant mass loss at Tm. |

| Mass Loss (at 400°C) | TGA (N2) | (Value) % | Characterizes decomposition profile. |

| Residual Mass (at 800°C) | TGA (N2) | (Value) % | Indicates char formation. |

Expert Interpretation:

In this hypothetical scenario for our analogue, the DSC shows a melting endotherm at ~295°C. The TGA data shows that significant decomposition only begins above 300°C. This is a crucial finding: it indicates that the compound melts before it decomposes, which is a favorable property for purification via recrystallization or melt processing. If mass loss in the TGA experiment had started at or before the DSC melting peak, it would suggest that the material decomposes upon melting, a critical piece of information for handling and development.

Conclusion

While direct experimental data for the thermal stability and melting point of 1-Aminoanthraquinone-2-carbonyl chloride remains elusive in public literature, a robust and reliable characterization can be achieved by applying the systematic methodologies detailed in this guide. By employing high-resolution DSC and TGA, and by carefully considering the causality behind experimental choices, researchers and drug development professionals can generate the critical data needed to advance novel compounds. This self-validating approach, combining the heat flow information from DSC with the mass loss data from TGA, ensures a comprehensive and trustworthy thermal profile, which is foundational to successful chemical development.

References

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 25). 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride. Available at: [Link]

-

ChemBK. (2024, April 11). 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid. Available at: [Link]

-

Gabbard, R. B., & Welch, M. P. (1995). Characterization of anthraquinone-2-carbonyl chloride as an alcohol derivatization reagent for negative ion chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(2), 148–151. Available at: [Link]

-

Danheiser, R. L., & Miller, R. F. (1995). A Rapid-Scanning Differential Scanning Calorimeter. American Laboratory, 37(1), 24-28. Available at: [Link]

-

Cooper, A., Nutley, M. A., & Wadood, A. (2000). Differential scanning microcalorimetry. In S. E. Harding & B. Z. Chowdhry (Eds.), Protein-Ligand Interactions: hydrodynamics and calorimetry (pp. 287-318). Oxford University Press. Available at: [Link]

Sources

Modulating the Electronic Landscape of Anthraquinones: A Guide to the Properties and Applications of Acyl Chloride Derivatives

An In-depth Technical Guide:

Abstract: The 9,10-anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its redox activity and planar aromatic system.[1][2] The introduction of potent electron-withdrawing groups offers a powerful strategy to modulate its electronic properties, thereby fine-tuning its function for specific applications. This guide provides an in-depth exploration of anthraquinone-based acyl chlorides, a highly reactive and electronically significant class of derivatives. We will dissect the fundamental electronic structure of the anthraquinone core, elucidate the profound impact of the acyl chloride moiety, and provide field-proven protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds for the rational design of novel therapeutics and functional materials.

The Anthraquinone Core: An Electron-Accepting Scaffold

The parent 9,10-anthraquinone (AQ) molecule is a planar, polycyclic aromatic ketone. Its electronic behavior is dominated by the two carbonyl groups, which act as electron sinks, and the extended π-conjugated system. This inherent structure makes anthraquinone an excellent electron acceptor.

A key characteristic of the AQ core is its ability to undergo two successive, reversible one-electron reductions in aprotic solvents.[3][4] This process forms a stable radical anion (AQ•⁻) and subsequently a dianion (AQ²⁻), a property central to its role in biological systems and electrochemical applications like flow batteries.[4][5] The electronic transitions and redox behavior are dictated by the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the unsubstituted AQ core, these values serve as a crucial baseline for understanding the effects of functionalization.

The Acyl Chloride Moiety: A Potent Electronic Perturbation

The introduction of an acyl chloride group (-COCl) onto the anthraquinone skeleton dramatically alters its electronic landscape. As a powerful electron-withdrawing group (EWG), the acyl chloride exerts its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of both the chlorine and oxygen atoms pulls electron density away from the aromatic ring system through the sigma bonds.

-

Resonance Effect (-R): The carbonyl group of the acyl chloride can withdraw electron density from the π-system of the anthraquinone rings via resonance.

This net withdrawal of electron density has a profound and predictable impact on the frontier molecular orbitals. Both the HOMO and LUMO energy levels are stabilized, meaning they are shifted to lower energy values.[6][7] The most significant consequence is the substantial lowering of the LUMO energy. A lower-energy LUMO makes the molecule a more potent electron acceptor, as it can more readily accommodate an incoming electron.[6][8] This directly translates to a higher (less negative) redox potential, meaning the molecule is easier to reduce.[6]

Furthermore, the stabilization of both frontier orbitals often leads to a reduction in the HOMO-LUMO energy gap (ΔE).[9] This change is directly observable in the molecule's optical properties, typically resulting in a bathochromic (red) shift in its UV-Visible absorption spectrum.[10]

Synthesis of Anthraquinone-Based Acyl Chlorides

The most direct route to an anthraquinone acyl chloride is through the conversion of the corresponding carboxylic acid. Anthraquinone-2-carboxylic acid is a common starting material and can be synthesized via methods like the Friedel-Crafts acylation of an appropriate substrate with phthalic anhydride, followed by cyclization.[11][12] The subsequent conversion to the acyl chloride is a standard and high-yielding laboratory procedure.

Experimental Protocol: Synthesis of Anthraquinone-2-carbonyl chloride

This protocol describes the conversion of anthraquinone-2-carboxylic acid to anthraquinone-2-carbonyl chloride using thionyl chloride (SOCl₂). This method is self-validating as the reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), and the purity of the product can be readily assessed by melting point and spectroscopic methods.

Materials:

-

Anthraquinone-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

-

Reagents: To the flask, add anthraquinone-2-carboxylic acid (1.0 eq.). Suspend the solid in anhydrous toluene (approx. 10 mL per gram of acid).

-

Initiation: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Reaction: While stirring, add thionyl chloride (2.0-3.0 eq.) dropwise to the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of gas.

-

Heating: Once the initial vigorous reaction subsides, heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 2-4 hours, or until the evolution of gas ceases and the solid starting material has completely dissolved.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude product, anthraquinone-2-carbonyl chloride, will remain as a solid.

-

Purification: The product is often of sufficient purity for subsequent reactions. If necessary, it can be purified by recrystallization from an anhydrous non-polar solvent like hexane or cyclohexane.

Characterization of Electronic Properties

A combination of electrochemical, spectroscopic, and computational methods provides a comprehensive understanding of the electronic properties of these molecules.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier technique for quantifying the redox behavior of a molecule.[13] For anthraquinone derivatives, CV reveals the potentials at which the two one-electron reductions occur. By comparing the reduction potentials of the acyl chloride derivative to the parent AQ, one can directly measure the electronic impact of the substituent.

Experimental Protocol: Cyclic Voltammetry of an Anthraquinone Derivative

Equipment:

-

Potentiostat

-

Three-electrode cell:

-

Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).[13] Rinse thoroughly with deionized water and a suitable organic solvent (e.g., acetone or isopropanol) and dry completely.

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), in an anhydrous aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).[3]

-

Analyte Solution: Dissolve the anthraquinone acyl chloride sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

Deoxygenation: Transfer the solution to the electrochemical cell. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Measurement: Assemble the three-electrode cell. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe both reduction events (e.g., -2.0 V) and back. A typical scan rate is 100 mV/s.[13]

-

Calibration (Optional but Recommended): After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram. This allows for accurate referencing of the measured potentials.[13]

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, often related to the HOMO-LUMO transition. A shift in λ_max upon substitution provides direct evidence of a change in the HOMO-LUMO gap.

| Compound | First Reduction Potential (E½¹) vs Fc/Fc⁺ | Second Reduction Potential (E½²) vs Fc/Fc⁺ | λ_max (nm) |

| 9,10-Anthraquinone | ~ -1.52 V[10] | ~ -1.9 V to -2.1 V | ~ 325 nm[14] |

| Anthraquinone-2-COCl | More Positive (e.g., ~ -1.2 V) | More Positive | > 325 nm |

| Note: Potentials for the acyl chloride are estimated based on the known effects of strong electron-withdrawing groups. Actual values must be determined experimentally. |

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules.[15][16] Calculations can provide accurate estimates of HOMO and LUMO energies, the HOMO-LUMO gap, electron affinity, and ionization potential, which complement and help interpret experimental results from CV and UV-Vis spectroscopy.[8][17][18]

Typical Computational Workflow:

-

Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: To confirm the optimized structure is a true energy minimum.

-

Single-Point Energy Calculation: Using a higher-level basis set to accurately calculate the electronic properties, including molecular orbital energies.

| Property | Unsubstituted Anthraquinone (Calculated) | Anthraquinone Acyl Chloride (Calculated) | Expected Trend |

| HOMO Energy | Lower (More Negative) | Lower | ↓ |

| LUMO Energy | Lower (More Negative) | Much Lower | ↓↓ |

| HOMO-LUMO Gap | Larger | Smaller | ↓ |

| Note: Specific energy values depend on the chosen functional and basis set. |

Applications and Implications

The unique electronic properties and inherent reactivity of anthraquinone-based acyl chlorides make them valuable in several scientific domains.

-

Drug Development: The anthraquinone core is a key pharmacophore in several anticancer drugs, which often function by intercalating DNA and inhibiting topoisomerase II.[2][19][20] The acyl chloride group serves two purposes. First, its electron-withdrawing nature can tune the redox potential to enhance biological activity or reduce off-target toxicity.[19] Second, as a highly reactive electrophile, it can act as a warhead for covalent inhibitors, forming a permanent bond with a nucleophilic residue (e.g., cysteine, lysine) in a target enzyme's active site. Alternatively, it serves as a versatile synthetic handle for creating libraries of amide or ester derivatives with diverse functionalities to probe structure-activity relationships.[21]

-

Materials Science: The ability to precisely tune the LUMO level and redox potential is critical for developing n-type organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[9][15] The strong electron-accepting nature of anthraquinone acyl chlorides makes them promising candidates for such applications.[10] Their altered optical properties also suggest potential use in electrochromic materials, where a change in redox state leads to a change in color.[10]

Conclusion

Anthraquinone-based acyl chlorides represent a class of compounds where inherent reactivity is synergistically combined with potent electronic modulation. The strong electron-withdrawing nature of the acyl chloride group significantly lowers the LUMO energy, making the molecule a stronger electron acceptor with a higher redox potential compared to the parent anthraquinone scaffold. This electronic perturbation is readily quantifiable through cyclic voltammetry and observable through shifts in UV-Visible absorption spectra, with computational DFT methods providing a robust theoretical framework for understanding these changes. For professionals in drug discovery and materials science, these molecules offer a dual advantage: a tunable electronic core for optimizing function and a reactive handle for covalent modification or the synthesis of derivative libraries. A thorough understanding of their properties, synthesis, and characterization is therefore essential for unlocking their full potential in creating next-generation therapeutics and advanced organic electronic materials.

References

- AIP Publishing. (2025, April 22).

- Wang, Z., Li, A., Gou, L., Ren, J., & Zhai, G. (2016, September 8). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC - SDU.

- AIP Publishing. (2025, April 22).

- ACS Publications. (2025, June 12). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties.

- ResearchGate. (2025, August 7). A Cyclic Voltammetric Study of the Aqueous Electrochemistry of Some Anthraquinone Derivatives on ~ Carbon Paste Electrode.

- PMC. (2021, November 25).

- Bentham Science Publisher. (2025, March 3).

- ACS Publications. UV-Visible Spectrooelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment.

- PLOS. (2023, September 1).

- JKU. (2023, January 12). (SPECTRO)

- (2025, December 19).

- Wikipedia. Anthraquinones. Wikipedia.

- ResearchGate. (2025, September 2). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications | Request PDF.

- ResearchGate. (2025, April 4). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study.

- RSC Publishing. Anthraquinone derivatives as electron-acceptors with liquid crystalline properties.

- PMC. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution.

- Benchchem. (2025). Application Notes & Protocols: High-Yield Synthesis of Anthraquinone Analogues.

- The Royal Society. (2017, August 23).

- RSC Publishing. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution.

- MDPI. Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach.

- ResearchGate. HOMO (top) and LUMO (bottom) of 1,4-disubstituted anthraquinones 7–10....

- ResearchG

- The Open Medicinal Chemistry Journal.

- (2009, August 25). Calculation of Standard Electrode Potential and Study of Solvent Effect on Electronic Parameters of Anthraquinone-1- carboxylic Acid.

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anthraquinones - Wikipedia [en.wikipedia.org]

- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Anthraquinone derivatives as electron-acceptors with liquid crystalline properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. jku.at [jku.at]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. eurekaselect.com [eurekaselect.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives [openmedicinalchemistryjournal.com]

Literature review on 1-Aminoanthraquinone-2-carbonyl chloride synthesis pathways

Executive Summary

1-Aminoanthraquinone-2-carbonyl chloride (1-amino-2-anthraquinonecarbonyl chloride) represents a critical scaffold in the synthesis of high-performance vat dyes (e.g., acylaminoanthraquinones) and emerging heterocyclic pharmaceutical agents. Its synthesis is chemically non-trivial due to the presence of dual reactive centers: the nucleophilic primary amine at C1 and the electrophilic acid chloride precursor at C2.

This guide moves beyond generic textbook methodologies to address the specific "ortho-effect" challenges inherent to this molecule. We explore the thermodynamic stabilization provided by intramolecular hydrogen bonding, the kinetic control required to prevent oligomerization, and the industrial "Gold Standard" protocols for high-purity isolation.

The Precursor Paradigm: Synthesis & Purity

The quality of the acid chloride is inextricably linked to the purity of its precursor: 1-Aminoanthraquinone-2-carboxylic acid . Commercial samples often contain nitro-analogues or regioisomers (e.g., 1-amino-4-carboxylic derivatives) which act as chain terminators in subsequent polymerization or coupling reactions.

Synthesis Pathway

The most robust industrial route involves the reduction of 1-nitroanthraquinone-2-carboxylic acid.

-

Starting Material: 1-Nitroanthraquinone-2-carboxylic acid.[1]

-

Reducing System: Sodium Sulfide (

) or Hydrazine Hydrate ( -

Critical Control Point: The reduction must be selective for the nitro group without affecting the quinone carbonyls. Over-reduction leads to the formation of anthrahydroquinones (leuco forms), which complicate purification.

Precursor Specification (Go/No-Go Criteria)

Before proceeding to chlorination, the carboxylic acid precursor must meet these metrics:

| Parameter | Specification | Method | Rationale |

| Purity (HPLC) | > 98.5% | RP-C18, 254 nm | Impurities compete for thionyl chloride. |

| Moisture | < 0.5% | Karl Fischer | Water hydrolyzes |

| Nitro- Content | < 0.1% | TLC/HPLC | Unreduced nitro compounds poison catalytic hydrogenation downstream. |

Chlorination Pathways: The Core Technology

Converting the carboxylic acid to the acid chloride requires overcoming the low solubility of anthraquinone derivatives and managing the nucleophilicity of the C1-amine.

The "Intramolecular Shield" Theory

One might expect the C1-amine (

-

Mechanism: The C1-amine forms a strong intramolecular hydrogen bond with the C9-quinone carbonyl. This "locks" the protons and reduces the nucleophilicity of the nitrogen lone pair, effectively self-protecting the amine during the acid chloride formation.

-

Implication: Protection groups (e.g., acetylation of the amine) are often unnecessary if the temperature is controlled.

Comparative Reagent Analysis

| Reagent | Solvent System | Catalyst | Pros | Cons |

| Thionyl Chloride ( | Chlorobenzene / Toluene | DMF (Cat.) | Industry standard; volatile byproducts ( | Requires scrubbing; high temp can degrade amine. |

| Phosgene ( | Nitrobenzene | DMF | Cleanest conversion; high atom economy. | Extreme toxicity; regulatory restrictions. |

| Oxalyl Chloride | Dichloromethane (DCM) | DMF | Mild conditions (Room Temp); no heating required. | High cost; strictly for R&D scale. |

| o-Dichlorobenzene | None | High reactivity. | Difficult phosphorus byproduct removal ( |

Visualizing the Synthesis Workflow

The following diagram illustrates the critical flow from the nitro-precursor to the final acid chloride, highlighting the decision nodes for catalysis.

Figure 1: Critical Process Flow for the synthesis of 1-Aminoanthraquinone-2-carbonyl chloride, distinguishing between industrial and laboratory routes.

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 1-Aminoanthraquinone-2-carbonyl chloride using the Thionyl Chloride/DMF route. Scale: 0.1 mol basis.

Reagents & Equipment

-

Reactor: 500 mL 3-neck round bottom flask, overhead stirrer (PTFE blade), reflux condenser,

inlet, caustic scrubber trap. -

Solvent: Anhydrous Chlorobenzene (250 mL).

-

Substrate: 1-Aminoanthraquinone-2-carboxylic acid (26.7 g, 0.1 mol).

-

Reagent: Thionyl Chloride (17.8 g, 0.15 mol, 1.5 eq).

-

Catalyst: N,N-Dimethylformamide (DMF) (0.5 mL).

Step-by-Step Methodology

-

Inerting: Purge the reactor system with dry nitrogen for 15 minutes. Moisture is the enemy of yield.

-

Slurry Formation: Charge Chlorobenzene and the carboxylic acid substrate. Start stirring at 300 RPM. The mixture will be a suspension (anthraquinones have low solubility).

-

Activation: Add the DMF catalyst.

-

Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.

-

-

Reagent Addition: Add Thionyl Chloride dropwise via an addition funnel over 20 minutes at room temperature.

-

Reaction Ramp:

-

Heat slowly to 80°C .

-

Observation: Gas evolution (

, -

Color Change: The suspension often shifts from dull red/brown to a brighter, clearer orange-red as the acid chloride forms and dissolves slightly better than the acid.

-

-

Digestion: Hold at 80-90°C for 3 hours.

-

Endpoint: The reaction is complete when gas evolution ceases and the mixture becomes homogenous (or near homogenous depending on concentration).

-

-

Isolation (Critical):

-

Option A (Isolation): Cool to 10°C. The acid chloride precipitates. Filter under

atmosphere. Wash with cold hexane. Dry under vacuum at 40°C. -

Option B (In-Situ): If making a dye/amide, distill off excess

and solvent under reduced pressure, then redissolve in the next solvent (e.g., NMP) for the coupling step. This is preferred to avoid hydrolysis.

-

Process Safety & Troubleshooting

Safety Matrix

-

Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Inhalation of vapors can cause pulmonary edema. Control: Use a dedicated fume hood and caustic scrubber (NaOH).

-

Anthraquinones: Generally low acute toxicity, but dusts are sensitizers. Control: N95/P3 dust mask during solid handling.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis during isolation. | Switch to in-situ usage. Ensure all solvents are anhydrous (<0.05% water). |

| Product is Dark/Tar | Polymerization of amine. | Reaction temperature too high (>100°C). Reduce temp to 75-80°C. |

| Incomplete Reaction | Particle size of acid too large. | Micronize the starting material. Increase DMF catalyst load to 1-2%. |

| Clogging of Condenser | Sublimation of anthraquinone. | Use a wider bore condenser. Reduce agitation speed slightly. |

Mechanistic Visualization: DMF Catalysis

The following diagram details the Vilsmeier-Haack type activation which allows the reaction to proceed at lower temperatures, preserving the sensitive amino group.

Figure 2: Catalytic cycle of DMF in acid chloride synthesis. The Chloroiminium species is far more electrophilic than Thionyl Chloride alone.

References

- Venkataraman, K. (1952). The Chemistry of Synthetic Dyes, Vol. II. Academic Press.

-

Gore, R. P., et al. (2011).[2] "Newer methods of synthesis of acid chlorides and amides." Der Pharma Chemica, 3(3), 409-421.[2] Link

-

Lu, B., et al. (2019).[3] "A Green and Scalable Synthesis of 1-Amino Anthraquinone." Asian Journal of Applied Chemistry Research, 3(1), 1-5.[3] Link (Describes precursor synthesis/reduction).

-

Google Patents. (1982). Process for the preparation of 1-aminoanthraquinones. US Patent 4328161A. Link

-

Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Link

-

Organic Syntheses. "α-Chloroanthraquinone." Org.[2][4][5][6] Synth. 1963, 43, 15. (Provides context on chlorination conditions for anthraquinones). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. journalajacr.com [journalajacr.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]

Methodological & Application

Application Notes and Protocols for the Acylation of Amines with 1-Aminoanthraquinone-2-carbonyl chloride

Introduction

The functionalization of amines with chromophoric groups is a cornerstone of modern chemical and biological research, with wide-ranging applications in the development of dyes, molecular probes, and pharmacologically active compounds. Among the vast array of chromophores, the anthraquinone scaffold stands out due to its rich photophysical properties and inherent stability. The introduction of an acylating function, specifically a carbonyl chloride at the 2-position of 1-aminoanthraquinone, provides a highly reactive electrophilic center for the facile formation of amide bonds with a diverse range of primary and secondary amines.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for acylating amines with 1-Aminoanthraquinone-2-carbonyl chloride. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss critical parameters and safety considerations. The aim is to equip the reader with the necessary knowledge and practical insights to successfully synthesize 1-aminoanthraquinone-2-carboxamides.

Reaction Principle and Mechanism

The acylation of an amine with 1-Aminoanthraquinone-2-carbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide bond.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a dual purpose: it deprotonates the amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Sources

Application Note & Protocol: Synthesis and Application of Chromogenic Sensors Utilizing 1-Aminoanthraquinone-2-carbonyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of chromogenic sensors derived from the versatile 1-Aminoanthraquinone (AAQ) scaffold. The core of this methodology is the preparation of a key reactive intermediate, 1-Aminoanthraquinone-2-carbonyl chloride, and its subsequent coupling with various receptor moieties to create tailored sensors for specific analytes. The protocols herein are designed for researchers in chemistry, materials science, and drug development, offering detailed, step-by-step procedures grounded in established chemical principles. We delve into the causality behind experimental choices, provide methods for sensor validation, and explain the underlying Intramolecular Charge Transfer (ICT) mechanism responsible for the colorimetric response.

Introduction: The Power of Sight in Chemical Detection

Chromogenic chemosensors are molecules designed to signal the presence of a specific chemical species through a change in color, offering a direct and often instrument-free method of detection. Their utility spans environmental monitoring, clinical diagnostics, and industrial process control. The 1-aminoanthraquinone (AAQ) framework is an exceptional platform for designing such sensors.[1][2] Its inherent electronic structure, featuring an electron-donating amino group and electron-withdrawing quinone carbonyls, establishes a potent intramolecular charge transfer (ICT) system.[3] This ICT transition is responsible for the molecule's characteristic color and is highly sensitive to electronic perturbations, making it an ideal signaling unit.[4][5]

By functionalizing the AAQ core at the 2-position with a carbonyl chloride, we create a highly reactive electrophilic site. This allows for the straightforward attachment of a wide array of nucleophilic "receptor" units (e.g., amines, alcohols, thiols) designed to selectively bind a target analyte. Upon binding, the receptor induces an electronic change that modulates the ICT pathway of the AAQ chromophore, resulting in a distinct and observable color change.[6] This modular approach allows for the rational design of sensors for a multitude of targets, from metal ions to anions and neutral molecules.

Safety & Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[8][9]

-

1-Aminoanthraquinone and Derivatives: These are typically colored, crystalline solids. Avoid inhalation of dust and skin contact.[7][10] May cause skin, eye, and respiratory irritation.[8]

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and moisture-sensitive. Reacts violently with water to release toxic gases (SO₂ and HCl).[11] Must be handled with extreme care under anhydrous conditions. Use a syringe or cannula for transfers. Work must be conducted in a fume hood.

-

Solvents: Anhydrous solvents are critical for the synthesis of the acyl chloride and its subsequent reactions. Use freshly distilled or commercially available anhydrous solvents.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process. First, the commercially available or synthesized 1-Aminoanthraquinone-2-carboxylic acid is converted into the highly reactive acyl chloride intermediate. Second, this intermediate is reacted with a chosen nucleophilic receptor to yield the final chromogenic sensor.

Caption: General workflow for sensor synthesis.

Experimental Protocols

Protocol 4.1: Synthesis of 1-Aminoanthraquinone-2-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride. The choice of thionyl chloride is strategic, as its byproducts (SO₂ and HCl) are gaseous, simplifying the workup procedure.[12][13]

Materials:

-

1-Aminoanthraquinone-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

-

Reagents: Add 1-Aminoanthraquinone-2-carboxylic acid (e.g., 1.0 g, 3.74 mmol) to the flask.

-

Solvent: Add 30 mL of anhydrous toluene. Suspend the solid by stirring.

-

Chlorination: Carefully add thionyl chloride (e.g., 1.1 mL, 14.96 mmol, 4 equivalents) dropwise via syringe at room temperature.

-

Catalyst: Add one drop of anhydrous DMF. The catalyst facilitates the reaction by forming a Vilsmeier intermediate.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (test with pH paper at the top of the condenser, ensuring no moisture enters). The solution should become clearer as the starting material is converted.

-

Workup: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive. An oil bath is recommended for controlled heating.

-

Isolation: The resulting solid is the crude 1-Aminoanthraquinone-2-carbonyl chloride. Due to its high reactivity and moisture sensitivity, it is typically used immediately in the next step without further purification.

Protocol 4.2: General Synthesis of an AAQ-Based Chromogenic Sensor

This protocol describes the coupling of the freshly prepared acyl chloride with a generic amine-containing receptor (R-NH₂).

Materials:

-

Crude 1-Aminoanthraquinone-2-carbonyl chloride (from Protocol 4.1)

-

Amine receptor of choice (e.g., ethylenediamine, aniline derivative)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask, dropping funnel, nitrogen inlet

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Setup: In a fume hood, dissolve the crude 1-Aminoanthraquinone-2-carbonyl chloride in 25 mL of anhydrous THF in a dry round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

-

Receptor Solution: In a separate flask, dissolve the amine receptor (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in 15 mL of anhydrous THF. The base is crucial for neutralizing the HCl byproduct generated during the acylation.

-

Reaction: Add the receptor solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully add 20 mL of deionized water to quench any unreacted acyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove excess amine and base, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chromogenic sensor.[14][15]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Sensor Characterization and Application

Protocol 5.1: UV-Visible Spectroscopic Titration

This protocol is fundamental for evaluating the sensor's response to a target analyte.[16] It allows for the determination of binding affinity, stoichiometry, and detection limits.[17][18]

Materials & Equipment:

-

Synthesized chromogenic sensor

-

Target analyte (e.g., a metal salt like CuSO₄, an anion like NaF)

-

Spectroscopic grade solvent (e.g., Acetonitrile, DMSO, buffered aqueous solution)

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Stock Solutions: Prepare a stock solution of the sensor (e.g., 1.0 mM in acetonitrile) and a stock solution of the analyte (e.g., 10.0 mM in the same solvent).

-

Initial Spectrum: Place a fixed volume of the sensor stock solution (e.g., 2 mL of a 10 µM solution) into a cuvette and record its initial UV-Vis absorption spectrum. This is the "0 equivalents" reading.

-

Titration: Incrementally add small aliquots of the analyte stock solution (e.g., 2-10 µL) directly into the cuvette.

-

Measurement: After each addition, gently mix the solution and allow it to equilibrate (typically 1-2 minutes). Record the new UV-Vis spectrum.

-

Continuation: Continue this process until no significant changes are observed in the spectrum upon further addition of the analyte, indicating saturation of the sensor.

-

Data Analysis: Plot the absorbance at a specific wavelength (e.g., the new peak maximum) against the concentration or molar equivalents of the added analyte. This data can be used to calculate the binding constant (Ka) using methods like the Benesi-Hildebrand plot.[18]

Data Presentation: Sample UV-Vis Titration Results

| Analyte [Cu²⁺] (Equivalents) | λ_max (nm) | Absorbance at λ_max | Visual Color |

| 0.0 | 495 | 0.52 | Red |

| 0.2 | 598 | 0.15 | Purple |

| 0.4 | 605 | 0.31 | Blue-Purple |

| 0.6 | 608 | 0.45 | Blue |

| 0.8 | 610 | 0.58 | Blue |

| 1.0 | 610 | 0.69 | Deep Blue |

| 1.5 | 610 | 0.75 | Deep Blue |

| 2.0 | 610 | 0.76 | Deep Blue |

Mechanism of Action: The ICT Signaling Pathway

The colorimetric sensing capability of AAQ-based sensors is governed by the modulation of the Intramolecular Charge Transfer (ICT) process.

Caption: Analyte binding modulates the sensor's ICT state.

In the unbound state, the AAQ core and the attached receptor have a specific ground-state electronic distribution, resulting in an ICT band at a certain wavelength (λ_max1), which defines its initial color. When the target analyte binds to the receptor, it alters the electron-donating or withdrawing properties of the receptor unit. This electronic perturbation is transmitted through the conjugated system to the AAQ chromophore, changing the energy gap between the ground and excited states. This results in a shift of the ICT absorption band to a new wavelength (λ_max2), causing a visible color change.[3][19]

References

- Google Patents. (2012, September 12).

-

Cole-Parmer. (2002, September 18). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. [Link]

-

PubMed. (2012, December 4). Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system. [Link]

-

Haz-Map. 1-Aminoanthraquinone - Hazardous Agents. [Link]

-

PubMed. (2012, May 7). Aminoanthraquinone-based chemosensors: colorimetric molecular logic mimicking molecular trafficking and a set-reset memorized device. [Link]

- Google Patents. US3907836A - Process for purifying anthraquinone.

-

BRIAC. (2020, December 16). A Mini-Review: Quinones and their Derivatives for Selective and Specific Detection of Specific Cations. [Link]

-

University of the Pacific. A NEW ME.'UOD FOR THE SEPARATION OF ANTURA(jUlKGNE GLYCOSIDES. [Link]

-

PubMed. (2011, October 28). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. [Link]

-

PMC. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. [Link]

-

ScienceDirect. Selective colorimetric sensor for cyanide anion based on 1-hydroxyanthraquinone. [Link]

-

RSC Publishing. An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application. [Link]

-

ResearchGate. (2025, June). An Aminoanthraquinone-based Colorimetric sensor for Selective detection of Cu2+ ions: Isolation of complexes, DFT studies. [Link]

-

PrepChem.com. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. [Link]

-

RSC Publishing. Turn-on fluorogenic sensors based on an anthraquinone signaling unit for the detection of Zn(ii) and Cd(ii) ions. [Link]

-

ResearchGate. (2023, September 11). Anthraquinone Based Sensors for the Selective Detection of Cyanide Ion with Turn on Fluorescence with Logic Gate & Real Sample Applications. [Link]

-

PubMed. (2020, February 21). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. [Link]

-

UM Research Repository. (2024, January 11). Amino anthraquinone: Synthesis, characterization, and its application as an active material in environmental sensors. [Link]

-

MDPI. (2021, November 3). Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. [Link]

-

The Royal Society of Chemistry. General method of UV-Vis and fluorescence titration. [Link]

-

ResearchGate. UV–Visible titration experiment showing a) selectivity of chemosensor.... [Link]

- Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.

-

MDPI. (2023, May 24). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]

-

European Patent Office. EP 0499451 A1 - Synthesis of 1-amino-anthraquinone. [Link]

-

ResearchGate. (2025, October 16). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. [Link]

-

PMC. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. [Link]

-

RSC Publishing. (2025, July 11). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. [Link]

-

ResearchGate. Absorption and emission spectra of the 1-aminoanthraquinone (AAQ) in a.... [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

ACS Omega. (2019, September 20). Efficient Optical and UV–Vis Chemosensor Based on Chromo Probes–Polymeric Nanocomposite Hybrid for Selective Recognition of Fluoride Ions. [Link]

-

Russian Chemical Reviews. Synthesis of a-amino carbonyl compounds. [Link]

-

ResearchGate. (2025, August 6). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. [Link]

- Google Patents.

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

Sources

- 1. Aminoanthraquinone-based chemosensors: colorimetric molecular logic mimicking molecular trafficking and a set-reset memorized device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 1-Aminoanthraquinone - Hazardous Agents | Haz-Map [haz-map.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Reaction conditions for esterification using 1-Aminoanthraquinone-2-carbonyl chloride

[1][2]

Introduction & Mechanistic Rationale

1-Aminoanthraquinone-2-carbonyl chloride is an anthraquinone derivative where the reactivity of the acid chloride group is significantly modulated by the adjacent amino group. Unlike simple benzoyl chlorides, this reagent presents unique challenges and opportunities due to electronic deactivation and steric hindrance .

Mechanistic Insights

-

Intramolecular Hydrogen Bonding: The amino group at position C1 forms a strong, 6-membered intramolecular hydrogen bond with the quinone carbonyl oxygen at C9. This "locks" the amino group, preventing it from interfering directly with the acid chloride via nucleophilic attack (self-polymerization is minimized).

-

Electronic Deactivation: The amino group is a strong electron donor (mesomeric effect). This increases the electron density of the anthraquinone ring, thereby reducing the electrophilicity of the carbonyl carbon at position C2. Consequently, this acid chloride is less reactive than unsubstituted anthraquinone-2-carbonyl chloride.

-

Steric Hindrance: The C1-amino group is ortho to the C2-acid chloride. This creates a steric barrier, requiring nucleophiles (alcohols) to approach from a specific trajectory.

Implication for Protocol: Standard Schotten-Baumann conditions (aqueous base) often fail due to hydrolysis competing with the slow esterification. Anhydrous conditions with a nucleophilic catalyst (DMAP) are strictly required.

Critical Control Points (Optimization Parameters)

Solvent Selection

The solubility of the anthraquinone core is the primary limiting factor.

-

Preferred: Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the reagent well and are easily removed.

-

For Difficult Substrates: Pyridine or DMF. Pyridine acts as both solvent and base, driving the reaction at higher temperatures.

-

Avoid: Alcohols (reactant only), Water (hydrolysis), Hexanes (insoluble).

Base & Catalyst

-

Acid Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to neutralize the HCl byproduct.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is mandatory . It forms a reactive N-acylpyridinium intermediate that overcomes the electronic deactivation of the anthraquinone ring.

Temperature

-

Standard Alcohols:

. -

Sterically Hindered Alcohols (Secondary/Tertiary): Reflux in THF (

) or Toluene (

Standard Operating Protocol (SOP)

Method A: Standard Esterification (Primary/Secondary Alcohols)

Applicability: Derivatization of carbohydrates, primary metabolites, and simple alcohols.

Reagents:

-

Substrate (Alcohol): 1.0 equivalent

-

1-Aminoanthraquinone-2-carbonyl chloride: 1.2 – 1.5 equivalents

-

Triethylamine (TEA): 2.0 equivalents

-

DMAP: 0.1 – 0.2 equivalents (10-20 mol%)

-

Solvent: Anhydrous DCM (approx. 0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Dissolve the Substrate , TEA , and DMAP in anhydrous DCM. Stir until clear.

-

Addition: Cool the mixture to

(ice bath). Add 1-Aminoanthraquinone-2-carbonyl chloride slowly (solid addition or dissolved in minimal DCM) to control the exotherm. -

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 4–12 hours.

-

Monitoring: Check via TLC (Silica, 5% MeOH in DCM). The product will likely be a distinct red/orange spot, less polar than the free acid.

-

-

Quench: Add a small amount of water or saturated

solution to hydrolyze excess acid chloride. -

Workup:

-

Dilute with DCM.

-

Wash with

(to remove TEA/DMAP). -

Wash with Sat.

(to remove hydrolyzed anthraquinone acid). -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Method B: High-Force Esterification (Sterically Hindered/Trace Analysis)

Applicability: Derivatization of tertiary alcohols, phenols, or low-concentration analytes where quantitative conversion is required.

Reagents:

-

Solvent: Anhydrous Pyridine (acts as solvent and base).[1]

-

Reagent: 2.0 – 5.0 equivalents.

-

Catalyst: DMAP (0.5 equivalents).

Step-by-Step Procedure:

-

Dissolve the substrate in anhydrous Pyridine in a sealed vial or flask.

-

Add DMAP and 1-Aminoanthraquinone-2-carbonyl chloride.

-

Heat the mixture to

for 2–4 hours.-

Note: The solution will turn deep red.

-

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc).[2]

-

Critical Wash: Wash organic layer 3x with

(or dilute HCl) to complex and remove the pyridine. -

Proceed with standard drying and chromatography.

Visualizations

Reaction Mechanism & Activation

The following diagram illustrates the role of DMAP in activating the deactivated acid chloride.

Caption: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate that overcomes the steric and electronic deactivation of the anthraquinone ring.

Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the appropriate esterification protocol based on substrate solubility and steric hindrance.

Quantitative Data Summary

| Parameter | Standard Conditions (Method A) | Forced Conditions (Method B) |

| Solvent | DCM or THF | Pyridine |

| Base | Triethylamine (2.0 eq) | Pyridine (Solvent) |

| Catalyst | DMAP (10-20 mol%) | DMAP (50 mol%) |

| Temperature | ||

| Time | 4 – 12 Hours | 2 – 4 Hours |

| Yield (Typical) | 85 – 95% | 70 – 90% |

| Main Byproduct | Triethylammonium chloride | Pyridinium chloride |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80569, 1-Aminoanthraquinone-2-carboxylic acid. Retrieved from [Link]

-

PrepChem. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification and Steglich Esterification (General Acid Chloride Protocols). Retrieved from [Link]

-

DrugFuture. 1-Aminoanthraquinone-2-carboxylic Acid Properties and Derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Purification methods for 1-Aminoanthraquinone-2-carbonyl chloride derivatives

This guide serves as a specialized technical resource for the purification and handling of 1-Aminoanthraquinone-2-carbonyl chloride (and related 1-amino-2-acid chloride anthraquinone derivatives).

Unlike standard organic intermediates, this compound presents a "dual-threat" challenge: it combines the moisture sensitivity of an acid chloride with the solubility limitations of the anthraquinone scaffold.

The Core Philosophy: "Purification by Isolation"

Critical Insight: You cannot purify this compound using standard silica gel chromatography. The surface hydroxyl groups on silica will hydrolyze the acid chloride back to the carboxylic acid (1-aminoanthraquinone-2-carboxylic acid) almost instantly, often visible as a "streaking" red/violet band.

Therefore, purification must be achieved during the workup and isolation phase , relying on solubility differentials and inert handling.

The Purification Workflow

The most effective method is Crystallization-Driven Isolation directly from the halogenating solvent or a high-boiling inert carrier.

Figure 1: The Inert Isolation Workflow. This process avoids hydrolytic degradation by maintaining an anhydrous environment throughout the purification.

Detailed Protocols

Protocol A: Removal of Thionyl Chloride ( )

The most common impurity is trapped

-

Evaporation: Remove the bulk

under reduced pressure (rotary evaporator with a base trap or high-vacuum line). -

The Toluene Chase (Critical): Add anhydrous toluene (approx. 5-10 mL per gram of compound) to the residue.

-

Re-evaporate: Evaporate the toluene. This forms a binary azeotrope with residual

, dragging it out of the crystal lattice. -

Repeat: Perform this "chase" 2–3 times until the residue has no acidic smell.

Protocol B: Recrystallization / Washing

If the crude solid is impure (checked via derivatization, see Section 4), use these solvent systems. Do not use alcohols, water, or wet ethers.

| Solvent System | Role | Procedure |

| Toluene (Anhydrous) | Primary Wash | Suspend solid in cold toluene. Sonicate briefly. Filter. Removes non-polar impurities and residual thionyl chloride. |

| Chlorobenzene | Recrystallization | Dissolve in boiling chlorobenzene ( |

| Nitrobenzene | High-Solubility Rescue | Use only if insoluble in chlorobenzene. Requires high vacuum to remove ( |

| Hexane/Pentane | Final Rinse | Use to wash away high-boiling solvents (like toluene) before vacuum drying. |

Troubleshooting & FAQs

Q1: My product turned from bright red to dull violet/brown during filtration. What happened?

Diagnosis: Hydrolysis. Mechanism: The acid chloride reacted with atmospheric moisture to reform the carboxylic acid. The violet color often indicates the formation of the zwitterionic form or protonation changes on the amino group. Solution:

-

Use a Schlenk frit (closed system filtration) under positive Nitrogen pressure.

-

Ensure your wash solvents are stored over molecular sieves (3Å or 4Å).

-

Recovery: If fully hydrolyzed, you must re-subject the solid to

reflux.

Q2: I see multiple spots on TLC even after recrystallization.

Diagnosis: TLC Artifacts. Explanation: You cannot run an acid chloride on a standard TLC plate. The silica gel contains water and hydroxyls. The "spots" you see are the acid chloride decomposing into the acid (spot 1) and potentially the methyl ester if you used methanol in the eluent (spot 2). Correct Action: Perform the Methanol Quench Check (See Section 4) before running TLC.

Q3: The melting point is broad ( range).

Diagnosis: Mixed Phase (Acid + Chloride). Reason: Incomplete conversion or partial hydrolysis. Fix: Resuspend the solid in dry toluene containing 1.5 equivalents of oxalyl chloride (gentler than thionyl chloride) and a drop of DMF (catalyst). Stir for 1 hour, then strip solvent.

Q4: Can I protect the 1-amino group?

Context: Users often worry about the amine reacting with the acid chloride (polymerization).

Insight: In 1-aminoanthraquinone derivatives, the amine forms a strong intramolecular hydrogen bond with the quinone carbonyl (C9 position). This locks the amine in a pseudo-six-membered ring, significantly reducing its nucleophilicity.

Guidance: Protection (e.g., acetyl group) is usually unnecessary and adds deprotection steps that risk hydrolyzing the chloride. If polymerization is observed, convert the amine to its hydrochloride salt (

Analytical Validation (The "Methanol Quench")

Do not trust direct analysis of the reactive intermediate. You must derivatize it to prove purity.

Protocol:

-

Take a small aliquot (~5 mg) of your purified acid chloride.

-

Add 0.5 mL of anhydrous Methanol (and 1 drop of

if needed). -

Shake for 5 minutes. The acid chloride converts to the Methyl Ester .

-

Run TLC/HPLC/NMR on this methyl ester.

-

If the Acid Chloride was pure: You will see >98% Methyl Ester.

-

If the Acid Chloride was hydrolyzed: You will see the Methyl Ester peak plus the Carboxylic Acid peak (since the acid does not react with MeOH under these mild conditions without a catalyst).

-

Figure 2: Troubleshooting Logic Tree. Use derivatization to distinguish between hydrolysis (process failure) and chemical impurities (feedstock failure).

References

-

Synthesis of Anthraquinone Derivatives

-

Handling Acid Chlorides

-

Inert Handling Techniques

-

Characterization Data (IR/Solubility)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 5. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

- 6. 1-Aminoanthraquinone, 96% - 82-45-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. 1-Aminoanthraquinone [drugfuture.com]

- 8. exsyncorp.com [exsyncorp.com]

- 9. 1-Aminoanthraquinone CAS#: 82-45-1 [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Recrystallization of 1-Aminoanthraquinone-2-carbonyl Chloride Intermediates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-aminoanthraquinone-2-carbonyl chloride and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the recrystallization of this reactive molecule.

The purification of 1-aminoanthraquinone-2-carbonyl chloride is a critical step in many synthetic pathways. However, its successful recrystallization is complicated by the inherent reactivity of the acyl chloride functional group, which is highly susceptible to hydrolysis and other nucleophilic attacks.[1][2] This guide provides practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My product "oiled out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out," or the separation of the solute as a liquid instead of a solid, is a common problem when the solution is supersaturated or when the cooling rate is too fast, causing the solute to come out of solution above its melting point.[3] This is also more likely if the compound is significantly impure.[4]

-

Causality: The high concentration of impurities can depress the melting point of your intermediate. When the hot, saturated solution cools, the solubility limit is reached at a temperature that is still above this depressed melting point.

-

Immediate Solution: Reheat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the saturation.[3][4] Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and favor the formation of crystals over oil.[4]

-

Preventative Strategy: If oiling out persists, it indicates a high impurity load. Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel with a non-polar solvent to remove baseline impurities before attempting recrystallization.